molecular formula C12H10BrN B6325567 3-(4-Bromomethyl-phenyl)-pyridine CAS No. 179057-21-7

3-(4-Bromomethyl-phenyl)-pyridine

Cat. No.: B6325567
CAS No.: 179057-21-7
M. Wt: 248.12 g/mol
InChI Key: CFCMOEQKQJAXNS-UHFFFAOYSA-N
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Description

3-(4-Bromomethyl-phenyl)-pyridine is an organic compound that features a pyridine ring substituted with a 4-bromomethyl-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromomethyl-phenyl)-pyridine typically involves the bromination of a methyl-substituted phenyl-pyridine precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available pyridine derivatives. The process includes bromination, purification, and crystallization steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromomethyl-phenyl)-pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Bromomethyl-phenyl)-pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromomethyl-phenyl)-pyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that can alter biological activity. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromomethyl-phenyl)-pyridine is unique due to the combination of the bromomethyl group and the pyridine ring, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .

Properties

IUPAC Name

3-[4-(bromomethyl)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCMOEQKQJAXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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